molecular formula C10H21NOS B14122975 N-methyl(octylsulfanyl)formamide CAS No. 25476-92-0

N-methyl(octylsulfanyl)formamide

Cat. No.: B14122975
CAS No.: 25476-92-0
M. Wt: 203.35 g/mol
InChI Key: CLHBGFGMQBDAMZ-UHFFFAOYSA-N
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Description

S-Octyl methylcarbamothioate is an organic compound with the molecular formula C10H21NOS and a molecular weight of 203.35 g/mol . It is known for its unique chemical structure, which includes a carbamothioate group attached to an octyl chain. This compound is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Octyl methylcarbamothioate typically involves the reaction of octylamine with methyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

In industrial settings, the production of S-Octyl methylcarbamothioate may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

S-Octyl methylcarbamothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-Octyl methylcarbamothioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of S-Octyl methylcarbamothioate involves its interaction with specific molecular targets. The carbamothioate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, making it a valuable tool in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

  • S-Butyl methylcarbamothioate
  • S-Hexyl methylcarbamothioate
  • S-Decyl methylcarbamothioate

Comparison

Compared to its analogs, S-Octyl methylcarbamothioate has a longer alkyl chain, which can influence its solubility, reactivity, and biological activity. The unique properties of S-Octyl methylcarbamothioate make it particularly useful in applications where longer alkyl chains are advantageous, such as in the design of lipophilic compounds for drug delivery .

Properties

CAS No.

25476-92-0

Molecular Formula

C10H21NOS

Molecular Weight

203.35 g/mol

IUPAC Name

S-octyl N-methylcarbamothioate

InChI

InChI=1S/C10H21NOS/c1-3-4-5-6-7-8-9-13-10(12)11-2/h3-9H2,1-2H3,(H,11,12)

InChI Key

CLHBGFGMQBDAMZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSC(=O)NC

Origin of Product

United States

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